molecular formula C21H20BrFN2O2 B283312 N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine

N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine

Cat. No. B283312
M. Wt: 431.3 g/mol
InChI Key: CNGCLFKQCUQPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine, also known as BF-168, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to bind to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By binding to sigma-1 receptors, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine modulates these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. In cancer cells, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine is its high affinity and selectivity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one of the limitations of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine is its low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine, including the development of new sigma-1 receptor ligands with improved pharmacological properties, the investigation of the role of sigma-1 receptors in various diseases, and the identification of new physiological and biochemical effects of sigma-1 receptor modulation. Additionally, the use of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine in combination with other drugs or therapies may lead to improved treatment outcomes in various diseases.

Synthesis Methods

The synthesis of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine involves a multi-step process that starts with the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-pyridinylmethylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been found to bind to sigma-1 receptors, which are involved in various cellular processes, including neuroprotection, neuroplasticity, and neurotransmitter release. In cancer research, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been used as a lead compound to develop new sigma-1 receptor ligands with improved pharmacological properties.

properties

Molecular Formula

C21H20BrFN2O2

Molecular Weight

431.3 g/mol

IUPAC Name

N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C21H20BrFN2O2/c1-26-20-11-16(13-25-12-15-6-8-24-9-7-15)10-18(22)21(20)27-14-17-4-2-3-5-19(17)23/h2-11,25H,12-14H2,1H3

InChI Key

CNGCLFKQCUQPLB-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F

Origin of Product

United States

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